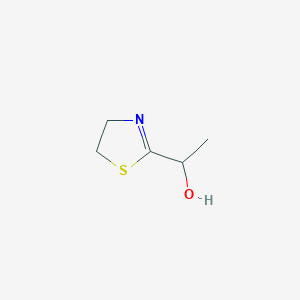

2-(1-Hydroxyethyl)-4,5-dihydrothiazole

Description

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZOUUUQYPXUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Synthesis and Optimization

Basic Question : What are the established synthetic routes for 2-(1-hydroxyethyl)-4,5-dihydrothiazole, and how are yields optimized? Methodological Answer : The compound is synthesized via multi-step protocols. A validated three-step route from (S)-(+)-2-phenylglycinol achieves high yields (83.2–94.5%) and purity (>99%) through cyclization, oxidation, and purification. Key steps include:

Cyclization : Using thiourea derivatives and haloesters under reflux.

Oxidation : Controlled use of hydrogen peroxide to avoid over-oxidation.

Purification : Column chromatography coupled with spectroscopic validation (IR, NMR, GC-MS) .

Advanced Question : How can reaction conditions be systematically optimized to enhance dihydrothiazole ring formation? Methodological Answer : Varying solvents, catalysts, and temperatures significantly impacts yield. For example:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization.

- Temperature : Reflux (80–100°C) minimizes side products.

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | DMF | +15% | |

| Catalyst | ZnCl₂ | +20% | |

| Reaction Time | 8–12 hours | +10% |

Characterization and Analysis

Basic Question : What spectroscopic methods are critical for confirming the structure of this compound? Methodological Answer :

- NMR : H and C NMR identify the hydroxyethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH-OH) and thiazoline ring protons (δ 3.8–4.0 ppm).

- IR : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N).

- GC-MS : Molecular ion peak at m/z 145 and fragmentation patterns confirm the backbone .

Advanced Question : How can stereochemical impurities be detected in enantiomerically enriched samples? Methodological Answer :

- Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers.

- Optical Rotation : Compare specific rotation values against literature (e.g., [α]D²⁵ = +15° for (S)-enantiomer).

- NOESY NMR : Correlates spatial proximity of hydroxyethyl and thiazoline protons to confirm configuration .

Reaction Mechanisms and Pathways

Basic Question : What is the role of this compound in nucleophilic substitution reactions? Methodological Answer : The hydroxyethyl group acts as a directing moiety, enhancing nucleophilic attack at the thiazoline C2 position. For example, benzylation with KOt-Bu promotes selective N-alkylation to form 2-aminoethyl acetates .

Advanced Question : How does KOt-Bu mediate ring-opening alkylation while suppressing radical pathways? Methodological Answer : KOt-Bu deprotonates the hydroxyethyl group, generating an iminium intermediate that undergoes SN2 alkylation. Radical scavengers (TEMPO, BHT) do not inhibit the reaction, ruling out radical mechanisms. Mechanistic studies show:

- Kinetic Isotope Effect (KIE) : supports ionic transition states.

- DFT Calculations : Confirm lower activation energy for nucleophilic pathways .

Applications in Flavor Chemistry

Basic Question : How does this compound contribute to food aroma? Methodological Answer : It is a precursor to 2-acetyl-2-thiazoline (roasted aroma). Thermal degradation at 150–200°C releases volatile thiazoles, detected via GC-Olfactometry. Key pathways:

Advanced Question : How can bio-thermal approaches enhance flavor generation from this compound? Methodological Answer :

- Enzymatic Hydrolysis : Lipases/esterases release hydroxyethyl groups, increasing thermal reactivity.

- Controlled Pyrolysis : Optimize temperature (180°C) and residence time (5–10 min) to maximize 2-acetyl-2-thiazoline yield (up to 75%) .

| Condition | Optimal Value | Aroma Yield | Reference |

|---|---|---|---|

| Temperature | 180°C | 75% | |

| Enzyme (Lipase) | 5 U/mg | +30% |

Data Contradictions and Resolution

Basic Question : How should researchers address variability in reported synthetic yields? Methodological Answer : Yield discrepancies arise from purification methods (e.g., column chromatography vs. distillation). Standardize protocols using:

- Internal Standards : Monitor reaction progress via TLC.

- Reproducibility Trials : Repeat under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Question : Why do different studies report conflicting thermal degradation products? Methodological Answer : Product profiles depend on analytical sensitivity. For example:

- GC-MS vs. HPLC : GC-MS detects low-mass volatiles (thiazoles), while HPLC identifies polar intermediates.

- Isomer Differentiation : Use chiral columns or tandem MS/MS to resolve structurally similar products .

Stereochemical Considerations

Basic Question : What methods ensure enantiomeric purity during synthesis? Methodological Answer :

- Chiral Auxiliaries : Use (S)-2-phenylglycinol to induce stereoselectivity.

- Crystallization : Recrystallize in hexane/ethyl acetate to remove racemic impurities .

Advanced Question : How can computational modeling predict stereochemical outcomes? Methodological Answer :

- Molecular Dynamics (MD) : Simulate transition states to predict enantiomer ratios.

- Docking Studies : Map hydrogen-bonding interactions between intermediates and chiral catalysts .

Thermal Degradation Studies

Basic Question : What analytical tools quantify thermal degradation products? Methodological Answer :

- TD-GC-MS : Thermal desorption coupled with GC-MS captures low-concentration volatiles.

- HS-SPME : Headspace sampling minimizes artifact formation .

Advanced Question : How do pH and moisture influence degradation kinetics? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.